molecular formula C22H50Br2N2O B14499394 Ammonium, N,N-diethyl-N'.N'-dimethyl-N,N'-oxydiethylenebis(hexyl-, dibromide CAS No. 63957-53-9

Ammonium, N,N-diethyl-N'.N'-dimethyl-N,N'-oxydiethylenebis(hexyl-, dibromide

Cat. No.: B14499394
CAS No.: 63957-53-9
M. Wt: 518.5 g/mol
InChI Key: FTBPJDDHEJKEEF-UHFFFAOYSA-L
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Preparation Methods

Chemical Reactions Analysis

Quaternary ammonium compounds are generally stable and unreactive towards strong electrophiles, oxidants, and acids. They are also stable towards most nucleophiles . under exceptionally strong bases, quaternary ammonium cations can degrade through reactions such as the Sommelet–Hauser rearrangement and Stevens rearrangement . Common reagents used in these reactions include alkyl halides and strong bases.

Scientific Research Applications

Quaternary ammonium compounds, including ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(hexyl-, dibromide), have a wide range of applications in scientific research. They are used as antimicrobials in disinfectants and detergents, fabric softeners, and hair conditioners . In the medical field, they are used for their ability to inactivate enveloped viruses, such as SARS-CoV-2 . Additionally, they are used in the synthesis of various organic compounds and as phase transfer catalysts in chemical reactions.

Mechanism of Action

The antimicrobial action of quaternary ammonium compounds is primarily due to their ability to disrupt the cell membranes of microorganisms. The positively charged ammonium ion interacts with the negatively charged components of the microbial cell membrane, leading to membrane disruption and cell death . This mechanism is effective against a wide range of microorganisms, including bacteria, fungi, and viruses.

Comparison with Similar Compounds

Quaternary ammonium compounds are unique in their permanent positive charge, which makes them effective antimicrobials regardless of the pH of their solution . Similar compounds include primary, secondary, and tertiary ammonium cations, which differ in their reactivity and stability. For example, primary and secondary ammonium cations are more reactive towards nucleophiles compared to quaternary ammonium cations .

Similar Compounds

  • Primary ammonium cations
  • Secondary ammonium cations
  • Tertiary ammonium cations
  • Polyquats (engineered polymer forms with multiple quat molecules)

Properties

CAS No.

63957-53-9

Molecular Formula

C22H50Br2N2O

Molecular Weight

518.5 g/mol

IUPAC Name

diethyl-hexyl-[2-[2-[hexyl(dimethyl)azaniumyl]ethoxy]ethyl]azanium;dibromide

InChI

InChI=1S/C22H50N2O.2BrH/c1-7-11-13-15-17-23(5,6)19-21-25-22-20-24(9-3,10-4)18-16-14-12-8-2;;/h7-22H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

FTBPJDDHEJKEEF-UHFFFAOYSA-L

Canonical SMILES

CCCCCC[N+](C)(C)CCOCC[N+](CC)(CC)CCCCCC.[Br-].[Br-]

Origin of Product

United States

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